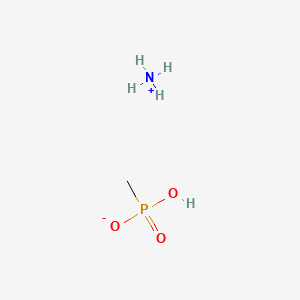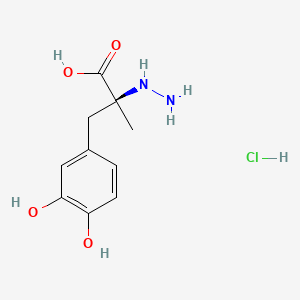
Carbidopa Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Controlled oxidation processes using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .
Applications De Recherche Scientifique
Carbidopa Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of Levodopa
Industry: Employed in the pharmaceutical industry for the production of anti-parkinsonian drugs.
Mécanisme D'action
Carbidopa Hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for the management of Parkinson’s disease, as it helps to alleviate symptoms by increasing dopamine levels in the brain .
Comparaison Avec Des Composés Similaires
Levodopa: Often used in combination with Carbidopa to treat Parkinson’s disease.
Benserazide: Another dopa decarboxylase inhibitor used in combination with Levodopa.
Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
Propriétés
Numéro CAS |
65132-60-7 |
|---|---|
Formule moléculaire |
C10H15ClN2O4 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
Clé InChI |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
SMILES isomérique |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


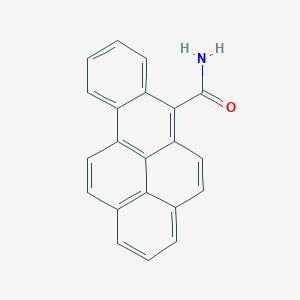
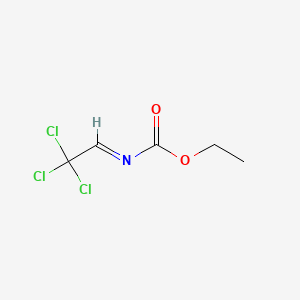
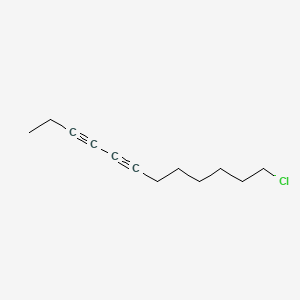
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
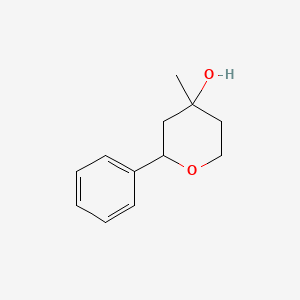
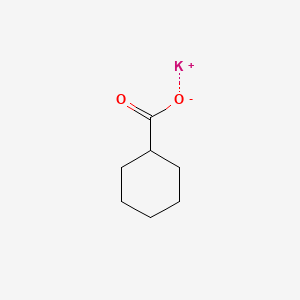
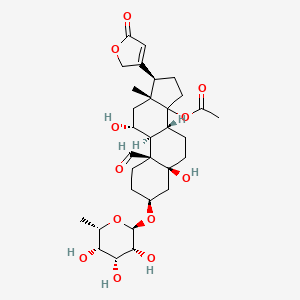
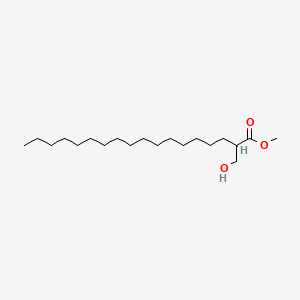
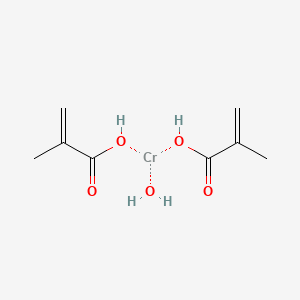
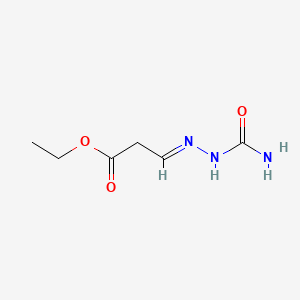
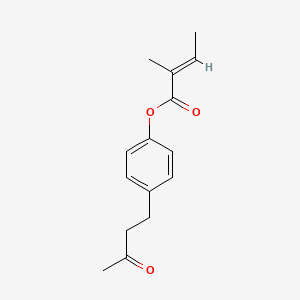
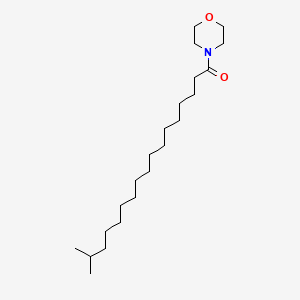
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
